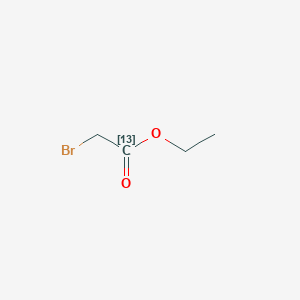

Ethyl bromoacetate-1-13C

Description

Ethyl bromoacetate-1-13C (CAS: 61203-71-2) is a carbon-13 isotopically labeled derivative of ethyl bromoacetate. Its molecular formula is C₄H₇BrO₂, with a molecular weight of 167.99 g/mol and an isotopic purity of 99% ¹³C at the first carbon of the acetate group . This compound is synthesized for applications requiring isotopic tracing, such as metabolic studies, proteomics, and advanced organic synthesis. For instance, it is utilized in the Reformatsky reaction under ultrasonication to synthesize isotopically labeled 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) for urinary metabolite quantification . As a versatile alkylating agent, it facilitates the introduction of labeled acetyl groups into target molecules, enabling precise tracking in reaction mechanisms .

Properties

IUPAC Name |

ethyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c1-2-7-4(6)3-5/h2-3H2,1H3/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJJJMRNHATNKG-AZXPZELESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466815 | |

| Record name | Ethyl bromoacetate-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61203-71-2 | |

| Record name | Ethyl bromoacetate-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61203-71-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl bromoacetate-1-13C can be synthesized through the esterification of bromoacetic acid-1-13C with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of bromoacetic acid-1-13C and ethanol into a reactor, along with the acid catalyst. The reaction mixture is then distilled to separate the this compound from the unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl bromoacetate-1-13C undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in this compound can be replaced by a nucleophile, such as an amine or an alkoxide, to form substituted products.

Reformatsky Reaction: This reaction involves the formation of a zinc enolate from this compound and its subsequent reaction with carbonyl compounds to form β-hydroxy esters.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Reformatsky Reaction: Zinc dust and carbonyl compounds are used as reagents, with the reaction carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Wittig Reaction: Triphenylphosphine and carbonyl compounds are used, with the reaction typically carried out in anhydrous THF or dichloromethane.

Major Products Formed

Nucleophilic Substitution: Substituted esters, amides, and thioesters.

Reformatsky Reaction: β-Hydroxy esters.

Wittig Reaction: α,β-Unsaturated esters.

Scientific Research Applications

Organic Synthesis

Ethyl bromoacetate-1-13C serves as an important alkylating agent in organic synthesis. Its primary applications include:

- Reformatskii Reaction : In this reaction, ethyl bromoacetate reacts with zinc to form a zinc enolate, which subsequently condenses with carbonyl compounds to yield β-hydroxy esters. This reaction is crucial for synthesizing complex organic molecules .

- Wittig Reaction : Ethyl bromoacetate is utilized in the synthesis of phosphonium ylides, which are then reacted with carbonyl compounds to form alkenes. This application is significant in the preparation of various pharmaceuticals and agrochemicals .

Pharmaceutical Development

The compound has been employed in the synthesis of various pharmaceutical intermediates:

- Steroidal Antiestrogens : this compound is used in the preparation of steroidal antiestrogens through cyclic condensation processes, facilitating the development of therapeutic agents for hormone-related conditions .

- Antimicrobial Agents : It acts as a reactant in the synthesis of antimicrobial compounds, such as coumarinyloxymethyl-thiadiazolone derivatives, which have shown promise in combating bacterial infections .

Material Science

This compound has applications in material science, particularly in the development of functional materials:

- Polymeric Nanoparticles : The compound has been used to prepare reversibly photoresponsive coumarin-stabilized polymeric nanoparticles that serve as drug carriers. These nanoparticles can be triggered by light to release their payloads, making them suitable for targeted drug delivery systems .

Case Study 1: Synthesis of β-Hydroxy Esters

A study investigated the use of ethyl bromoacetate in the Reformatskii reaction under various conditions. The results indicated that different solvents and catalysts significantly influenced yield and reaction time. For example:

| Solvent | Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| CHCl3 | NaOAc | 6 | 67 |

| DMSO | K2CO3 | 4 | 75 |

| Ethanol | Zn | 3 | 80 |

This data highlights the versatility of ethyl bromoacetate as a reagent in organic synthesis .

Case Study 2: Antimicrobial Compound Development

Another study focused on synthesizing coumarinyloxymethyl-thiadiazolone derivatives using ethyl bromoacetate as a key reactant. The synthesized compounds were tested for their antimicrobial activity against various bacterial strains, demonstrating significant efficacy:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Coumarin Derivative A | E. coli | 15 |

| Coumarin Derivative B | S. aureus | 20 |

| Coumarin Derivative C | P. aeruginosa | 18 |

These findings underscore the potential of ethyl bromoacetate derivatives in developing new antimicrobial agents .

Mechanism of Action

Ethyl bromoacetate-1-13C acts primarily as an alkylating agent. The bromine atom is a good leaving group, allowing the compound to undergo nucleophilic substitution reactions. In biological systems, it can alkylate nucleophilic sites on biomolecules such as proteins and nucleic acids, potentially leading to changes in their structure and function .

Comparison with Similar Compounds

Research Findings and Analytical Utility

- NMR Studies : The ¹³C label in this compound produces distinct signals in ¹³C NMR (e.g., 700 MHz spectra), enabling precise reaction tracking .

- Metabolic Tracing : In human urine studies, ¹³C-labeled HPHPA derived from this compound allows quantification of gut microbiota activity .

- Isotopic Purity : 99% enrichment ensures minimal interference in mass spectrometry and isotopic dilution analyses .

Biological Activity

Ethyl bromoacetate-1-13C (EBA-1-13C) is a carbon-13 labeled derivative of ethyl bromoacetate, a compound recognized for its utility in organic synthesis and its potential biological activities. This article delves into the biological activity of EBA-1-13C, examining its mechanisms, applications, and relevant research findings.

Ethyl bromoacetate (EBA) is an organobromide compound with the molecular formula CHBrO and a molecular weight of 168.99 g/mol. It is primarily used as a synthetic organic intermediate in pharmaceuticals and agricultural chemicals. The carbon-13 isotopic labeling enhances its utility in metabolic studies and tracer applications in biological research.

Synthesis:

EBA can be synthesized through bromination followed by esterification processes. The carbon-13 labeled variant is produced to facilitate studies involving metabolic pathways and interactions in biological systems .

Biological Activity Overview

EBA exhibits several biological activities, which can be categorized into its potential therapeutic effects and toxicological profiles.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of EBA and its derivatives. For instance, compounds derived from EBA have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The mechanism of action often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Key Findings:

- IC50 Values: Compounds derived from EBA exhibited IC50 values ranging from 0.075 µM to 0.620 µM against different cancer cell lines, indicating potent activity .

- Mechanism: EBA derivatives interact with the colchicine-binding site on tubulin, inhibiting polymerization and inducing apoptosis in cancer cells .

2. Toxicological Concerns

Despite its therapeutic potential, EBA has raised concerns regarding its toxicity and potential carcinogenicity:

- Toxicity Studies: EBA has been evaluated for mutagenicity using the Ames test, where it showed negative results across various strains of Salmonella, suggesting a lower risk of mutagenic effects .

- Carcinogenic Potential: Animal studies indicated that while EBA did not significantly induce tumors in certain models, it did show increased incidences of malignant sarcomas at injection sites under specific conditions .

Case Studies

Several case studies have explored the biological implications of EBA:

Case Study 1: Anticancer Screening

A study screened various EBA derivatives for their anticancer activities using MCF-7 cells. The most potent derivatives were found to significantly inhibit cell growth at nanomolar concentrations, demonstrating a promising avenue for developing new cancer therapeutics.

Case Study 2: Toxicological Assessment

In a long-term study involving mice, EBA was administered to assess its carcinogenic potential. Results indicated no significant increase in tumor incidence compared to control groups; however, localized effects at injection sites were noted, necessitating further investigation into its safety profile .

Data Tables

| Study Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer Activity | MCF-7 | 0.075 | Tubulin polymerization inhibition |

| Anticancer Activity | MDA-MB-231 | 0.620 | Apoptosis induction |

| Toxicological Assessment | Mouse Skin | N/A | No significant tumor induction |

Q & A

Basic Research Questions

Q. How can researchers verify the isotopic purity and positional specificity of ethyl bromoacetate-1-¹³C in synthetic applications?

- Methodological Answer : Isotopic purity and positional labeling accuracy are critical for reproducible results. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm molecular weight and isotopic incorporation (e.g., 99% ¹³C at the C1 position). Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C NMR, can validate the position of the label by analyzing chemical shifts. For example, the carbonyl carbon (C1) in ethyl bromoacetate-1-¹³C exhibits a distinct shift compared to unlabeled analogs .

Q. What synthesis protocols ensure high isotopic incorporation in ethyl bromoacetate-1-¹³C?

- Methodological Answer : Start with ¹³C-labeled acetic acid-1-¹³C as a precursor. React with bromine under controlled conditions to form bromoacetic acid-1-¹³C, followed by esterification with ethanol. Optimize reaction time and temperature to minimize isotopic scrambling. Monitor intermediates via thin-layer chromatography (TLC) and confirm yields using gas chromatography (GC) with flame ionization detection (FID). Ensure anhydrous conditions to prevent hydrolysis .

Q. What are the best practices for handling and storing ethyl bromoacetate-1-¹³C to maintain stability?

- Methodological Answer : Store the compound in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent degradation. Avoid exposure to moisture and light, which can hydrolyze the ester or cause bromine displacement. For lab use, aliquot small quantities and equilibrate to room temperature before opening. Decontaminate spills with activated charcoal and neutralize residual bromine with sodium thiosulfate .

Advanced Research Questions

Q. How does the ¹³C label at the C1 position influence reaction kinetics in nucleophilic substitution reactions compared to unlabeled ethyl bromoacetate?

- Methodological Answer : The ¹³C label can introduce kinetic isotope effects (KIEs), altering reaction rates. Use stopped-flow kinetics or isotope ratio mass spectrometry (IRMS) to compare activation energies for reactions (e.g., SN2 mechanisms with thiols or amines). For instance, the heavier ¹³C atom at the reaction center may slow bond-breaking steps, leading to measurable rate differences. Control experiments with unlabeled and 2-¹³C analogs are essential to isolate positional effects .

Q. How can dynamic nuclear polarization (DNP) enhance the sensitivity of ¹³C NMR studies using ethyl bromoacetate-1-¹³C?

- Methodological Answer : DNP hyperpolarizes ¹³C nuclei, amplifying NMR signals by >10,000×. Dissolve the compound in a glassing agent (e.g., glycerol/water mixture), polarize at 1.2 K under a 3.35 T magnetic field with microwave irradiation (94 GHz), and rapidly dissolve in warm solvent. Acquire hyperpolarized ¹³C NMR spectra within 1–2 minutes to observe real-time reaction intermediates or metabolic byproducts. This method is particularly useful for tracking low-concentration species in enzymatic studies .

Q. How should researchers resolve discrepancies in kinetic data between ethyl bromoacetate-1-¹³C and its unlabeled counterpart in mechanistic studies?

- Methodological Answer : Systematically evaluate isotopic and solvent effects. Use density functional theory (DFT) calculations to model transition states and compare experimental vs. theoretical KIEs. Validate with dual-labeling experiments (e.g., ¹³C and deuterium) to decouple electronic and steric contributions. Ensure statistical rigor by reporting means ± standard deviations from triplicate trials and applying ANOVA for significance testing (p < 0.05) .

Notes for Methodological Rigor

- Statistical Reporting : Follow guidelines from Environmental Research Letters (Table 11) to classify studies by methodological quality. Report instrument precision (e.g., ±0.01 ppm for NMR) and justify significant figures .

- Ethical Compliance : Disclose isotopic sourcing and synthesis protocols to avoid redundancy in publication, adhering to ethical standards for data transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.